What is the chemical structure of Raphanusamic acid?
What is the chemical structure of Raphanusamic acid?
An In-Depth Technical Guide to Raphanusamic Acid
Introduction
Raphanusamic acid, systematically known as (4R)-(-)-2-thioxo-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing heterocyclic compound.[1][2] It is recognized as a key metabolite in the in-planta turnover of glucosinolates, which are the primary defense metabolites in plants of the Brassicales order, such as Arabidopsis thaliana.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental analysis of Raphanusamic acid.
Chemical Structure and Properties
Raphanusamic acid is a derivative of thiazolidine, featuring a thioxo group at the second position and a carboxylic acid group at the fourth position, with the (R)-enantiomer being the naturally occurring form.[1][5] Its chemical formula is C₄H₅NO₂S₂.[2][6]
Table 1: Physicochemical Properties of Raphanusamic Acid
| Property | Value | Source |
| IUPAC Name | (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | [6] |
| Synonyms | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | [6] |
| CAS Number | 98169-56-3 | [5] |
| Molecular Formula | C₄H₅NO₂S₂ | [6] |
| Molecular Weight | 163.22 g/mol | [6] |
| Melting Point | 162.976 °C | [6] |
| Boiling Point | 359.4 °C at 760 mmHg | [6] |
| Density | 1.65 g/cm³ | [6] |
Biological Role in Glucosinolate Metabolism
Raphanusamic acid is a breakdown product formed from glucosinolates in intact plant tissues.[7] Its formation is part of a metabolic turnover pathway that is distinct from the well-known hydrolysis that occurs upon tissue damage.[3] Research suggests that raphanusamic acid is not merely a catabolite but functions as a metabolic checkpoint.[3][4] Its accumulation levels correlate with the total endogenous glucosinolate levels, providing the plant with a measure of the flux through the biosynthetic and turnover pathways.[3] This feedback allows the plant to dynamically adjust the synthesis of defense compounds in response to internal and external signals, such as nutrient availability.[3][4]
Specifically, the accumulation of raphanusamic acid is positively correlated with nitrogen availability.[3] Under nitrogen-sufficient conditions, its levels are higher, suggesting a link between nitrogen status and glucosinolate turnover.[3]
Caption: Proposed metabolic pathway of in-planta glucosinolate turnover leading to Raphanusamic acid.
Quantitative Data from Experimental Studies
Studies on Arabidopsis thaliana seedlings have provided quantitative insights into the relationship between nutrient conditions, glucosinolate levels, and raphanusamic acid accumulation.
Table 2: Correlation of Raphanusamic Acid with Glucosinolates under Different Nutrient Conditions
| Condition | Observation | Finding | Source |
| Varying Nitrogen (N) and Sulfur (S) levels | Seedlings transferred to N or S limiting media. | Glucosinolate profiles changed distinctly based on the limiting macronutrient. | |
| Nitrogen Availability | Comparison between N-sufficient (+N) and N-limiting (-N) media. | Accumulation of raphanusamic acid was positively correlated with nitrogen availability. | [3] |
| Correlation with Total Glucosinolates | Seedlings grown on sulfur and nitrogen sufficient medium. | A positive linear correlation was observed between the logarithm of total glucosinolate levels and the logarithm of raphanusamic acid levels (Slope = 0.667 ± 0.066, P < 0.001). |
Experimental Protocols
Quantification of Raphanusamic Acid by LC-MS
This protocol details the method used for the sensitive detection and quantification of raphanusamic acid from plant samples.[3]
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Sample Preparation:
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Homogenize frozen plant material.
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Extract metabolites with a suitable solvent mixture (e.g., 80% methanol).
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Centrifuge to pellet debris and collect the supernatant.
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-
Chromatographic Separation:
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Instrument: Liquid Chromatography system coupled to a mass spectrometer.
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Column: A suitable reversed-phase column (e.g., C18).
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Solvents:
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Solvent A: Water with 0.05% (v/v) formic acid.
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Solvent B: Acetonitrile.
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-
Flow Rate: 0.4 ml/min.
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Temperature: 40°C.
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Elution Gradient:
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0–0.5 min: 2% B
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0.5–1.2 min: 2-30% B
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1.2–2.0 min: 30–100% B
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2.0–2.5 min: 100% B
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2.5–2.6 min: 100–2% B
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2.6–4.0 min: 2% B
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-
-
Mass Spectrometry Detection:
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Ionization Mode: Positive.
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Monitoring Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Quantifier: 164 > 118 [15 V]
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Qualifier: 164 > 59 [15 V]
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-
Quantification: Based on an external calibration curve using an authentic standard of raphanusamic acid.
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Caption: Experimental workflow for the quantification of Raphanusamic acid via LC-MS.
Plant Growth and Nutrient Limitation Experiments
This protocol describes the cultivation of A. thaliana seedlings to study the effect of nutrient availability on metabolite levels.[3]
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Sterilization and Plating:
-
Sterilize A. thaliana Col-0 seeds with chlorine gas.
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Plate seeds on a growth medium.
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-
Growth Medium Composition:
-
Basal medium composition as described in a published protocol.
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Nutrient Sufficient (+N, +S): Total nitrogen at 3 mM and total sulfur at 1.68 mM.
-
Nitrogen Limiting (-N): Total nitrogen at 0.3 mM.
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Sulfur Limiting (-S): Total sulfur at 0.015 mM.
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-
Experimental Design (Two-Phase Growth):
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Phase 1: Germinate and grow seedlings on a control medium (e.g., +N/+S) for a set period (e.g., six days).
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Phase 2: Transfer seedlings to media with varying nutrient compositions (+N/+S, +N/-S, -N/+S, -N/-S).
-
Harvest seedlings at specified time points after transfer for metabolite analysis.
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References
- 1. raphanusamic acid (CHEBI:136957) [ebi.ac.uk]
- 2. (4R)-(-)-2-thioxothiazolidine-4-carboxylic acid (raphanusamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions [frontiersin.org]
- 4. Coordination of Glucosinolate Biosynthesis and Turnover Under Different Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4R)-(-)-2-THIOXO-4-THIAZOLIDINECARBOXYLIC ACID | 98169-56-3 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
